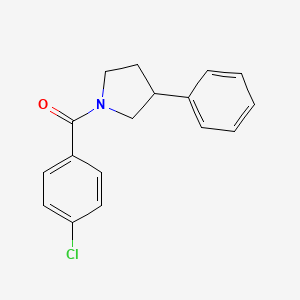![molecular formula C21H16ClNO3 B6525601 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate CAS No. 1007678-95-6](/img/structure/B6525601.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate (4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate) is a synthetic compound used in laboratory experiments for its scientific research applications. It is an organic compound composed of a phenyl group, a pyridin-2-yl group, and a 4-chlorophenoxy group. Its structure and components are important for understanding its potential applications and effects.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "4-[(E)-2-(PYRIDIN-2-YL)ETHENYL]PHENYL 2-(4-CHLOROPHENOXY)ACETATE" . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate in laboratory experiments include its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to inhibit acetylcholinesterase. Additionally, it is relatively easy to synthesize and is not toxic to humans. However, it is important to note that its effects on other cell lines, such as normal cells, are not well understood and its use in laboratory experiments should be done with caution.
Direcciones Futuras
For 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate research include further exploration of its potential applications in medicine, such as its potential use as an antifungal or antibacterial agent. Additionally, further research is needed to better understand its effects on other cell lines, such as normal cells, and its potential to inhibit acetylcholinesterase. Furthermore, further research is needed to explore its potential use as an insecticide or herbicide. Finally, its potential use as a food preservative or food additive should also be explored.
Métodos De Síntesis
4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate is synthesized using a multi-step reaction. The reaction starts with the formation of a pyridin-2-yl ethyl ester from the reaction of pyridine and ethyl bromoacetate. This is followed by a palladium-catalyzed cross-coupling of the pyridin-2-yl ethyl ester with 4-chlorophenol, which yields a 4-chlorophenoxy ethyl ester. Finally, a base-promoted hydrolysis of the 4-chlorophenoxy ethyl ester produces 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate.
Aplicaciones Científicas De Investigación
4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate has been used in scientific research for its potential to inhibit the growth of certain bacteria and fungi. It has been shown to have antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, it has been used in research on the inhibition of the enzyme acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c22-17-7-12-19(13-8-17)25-15-21(24)26-20-10-5-16(6-11-20)4-9-18-3-1-2-14-23-18/h1-14H,15H2/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNIASDQRWTZOI-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525593.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl pyridine-4-carboxylate](/img/structure/B6525609.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6525613.png)
![2,2,2-trichloro-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6525619.png)
![N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6525621.png)
![N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6525629.png)